

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-4-nitroanisole

Cat. No.: B040242

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-bromo-1-methoxy-4-nitrobenzene, a key intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, established synthesis protocols, and significant chemical reactions. Furthermore, this guide explores its applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals, owing to its distinct functional groups that allow for diverse chemical transformations. Safety and handling protocols are also outlined to ensure proper laboratory practice.

Nomenclature and Chemical Identity

The compound with the systematic IUPAC name 2-bromo-1-methoxy-4-nitrobenzene is an aromatic organic compound. It is characterized by a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂).^[1] The positioning of these functional groups dictates its chemical reactivity, making it a valuable precursor in multi-step organic synthesis.

Common Synonyms:

- 2-Bromo-4-nitroanisole^[1]
- 1-Bromo-2-methoxy-5-nitrobenzene^[1]

- 3-Bromo-4-methoxynitrobenzene[1]
- Anisole, 2-bromo-4-nitro-[1]

Physicochemical Properties

The physical and chemical properties of 2-bromo-1-methoxy-4-nitrobenzene are summarized below. This compound typically appears as a yellow to brown solid and exhibits moderate solubility in organic solvents like ethanol and dichloromethane, with lower solubility in water.[1]

Property	Value	Reference
CAS Number	5197-28-4	[1]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1]
Molecular Weight	232.03 g/mol	[1][2]
Appearance	White to Brown to Dark purple powder/crystal	[1]
InChI Key	JMUDXQVNBZCQRF-UHFFFAOYSA-N	[1]
SMILES	COC1=C(Br)C=C(C=C1)-- INVALID-LINK--[O-]	[1]

Synthesis and Experimental Protocols

The synthesis of 2-bromo-1-methoxy-4-nitrobenzene can be strategically designed starting from simpler aromatic precursors. A common pathway involves the nitration of 2-bromoanisole. The methoxy group is an ortho-, para-director, and while the para position is sterically favored, the ortho product can also be formed.

Experimental Protocol: Nitration of 2-Bromoanisole

This protocol describes a representative method for synthesizing 2-bromo-1-methoxy-4-nitrobenzene.

Reagents and Materials:

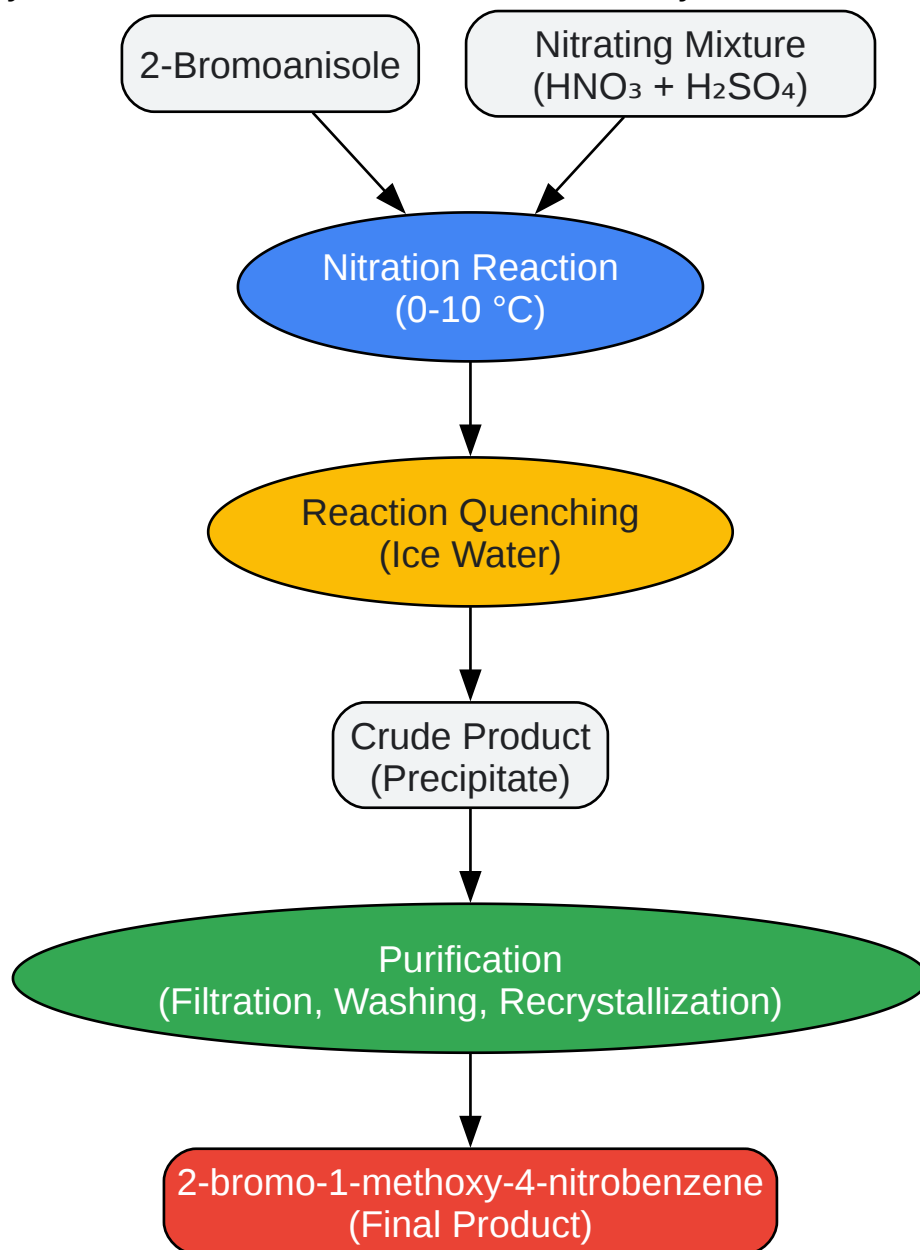
- 2-Bromoanisole
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice-water bath
- Crushed ice
- Sodium bicarbonate (NaHCO_3) solution (5%)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

Procedure:

- Equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
- Carefully add 50 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C.
- Slowly add 2-bromoanisole (0.1 mol) to the cold sulfuric acid with continuous stirring.
- Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping it cool.
- Add the nitrating mixture dropwise from the dropping funnel to the 2-bromoanisole solution over 30-45 minutes. Critically maintain the reaction temperature below 10 °C throughout the addition.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

- Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
- A solid precipitate of the crude product will form. Isolate the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
- Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield purified 2-bromo-1-methoxy-4-nitrobenzene.

Synthesis Workflow for 2-bromo-1-methoxy-4-nitrobenzene



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Caption: Synthesis workflow via nitration of 2-bromoanisole.

Chemical Reactivity and Key Transformations

2-bromo-1-methoxy-4-nitrobenzene is a versatile intermediate due to its three distinct functional groups.^[1]

- Nitro Group (-NO₂): This strong electron-withdrawing group activates the benzene ring for nucleophilic aromatic substitution (S_NAr). It can also be readily reduced to an amino group (-NH₂), a crucial step in the synthesis of many pharmaceuticals.
- Bromo Group (-Br): As a halogen, it serves as a good leaving group in S_NAr reactions and is a key handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
- Methoxy Group (-OCH₃): This electron-donating group influences the regioselectivity of further electrophilic substitutions, although such reactions are disfavored by the deactivating nitro group.

Experimental Protocol: Reduction of the Nitro Group

This protocol details the conversion of 2-bromo-1-methoxy-4-nitrobenzene to 3-bromo-4-methoxyaniline, a valuable aniline derivative.

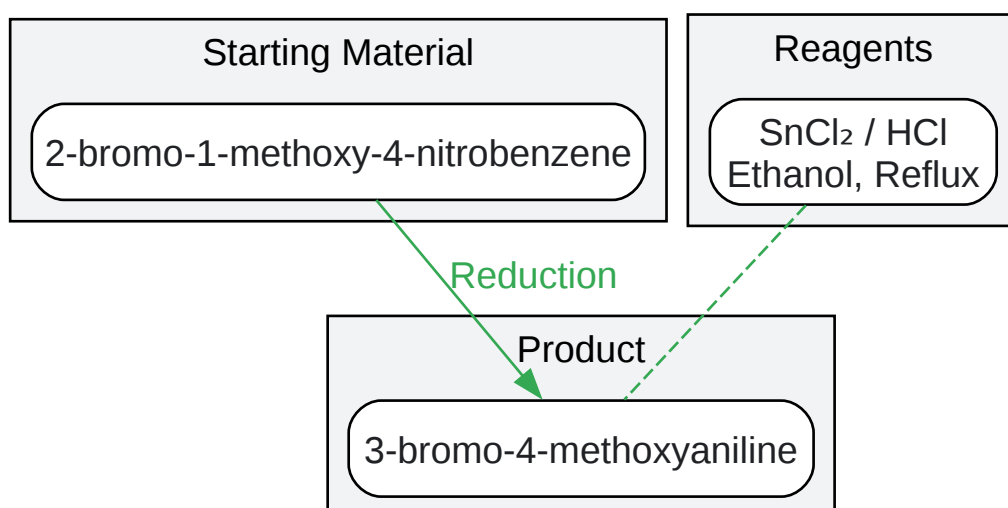
Reagents and Materials:

- 2-bromo-1-methoxy-4-nitrobenzene
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH) solution (10 M)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Heating mantle and reflux condenser

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-bromo-1-methoxy-4-nitrobenzene (0.05 mol) in 100 mL of ethanol.
- Add tin(II) chloride dihydrate (0.15 mol) to the solution.
- Carefully add 50 mL of concentrated hydrochloric acid. The reaction is exothermic.
- Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 80-90 °C) for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Slowly neutralize the mixture by adding 10 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
- Extract the aqueous slurry three times with 100 mL portions of ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-methoxyaniline, which can be further purified by column chromatography or recrystallization.

Key Reaction: Reduction of Nitro Group



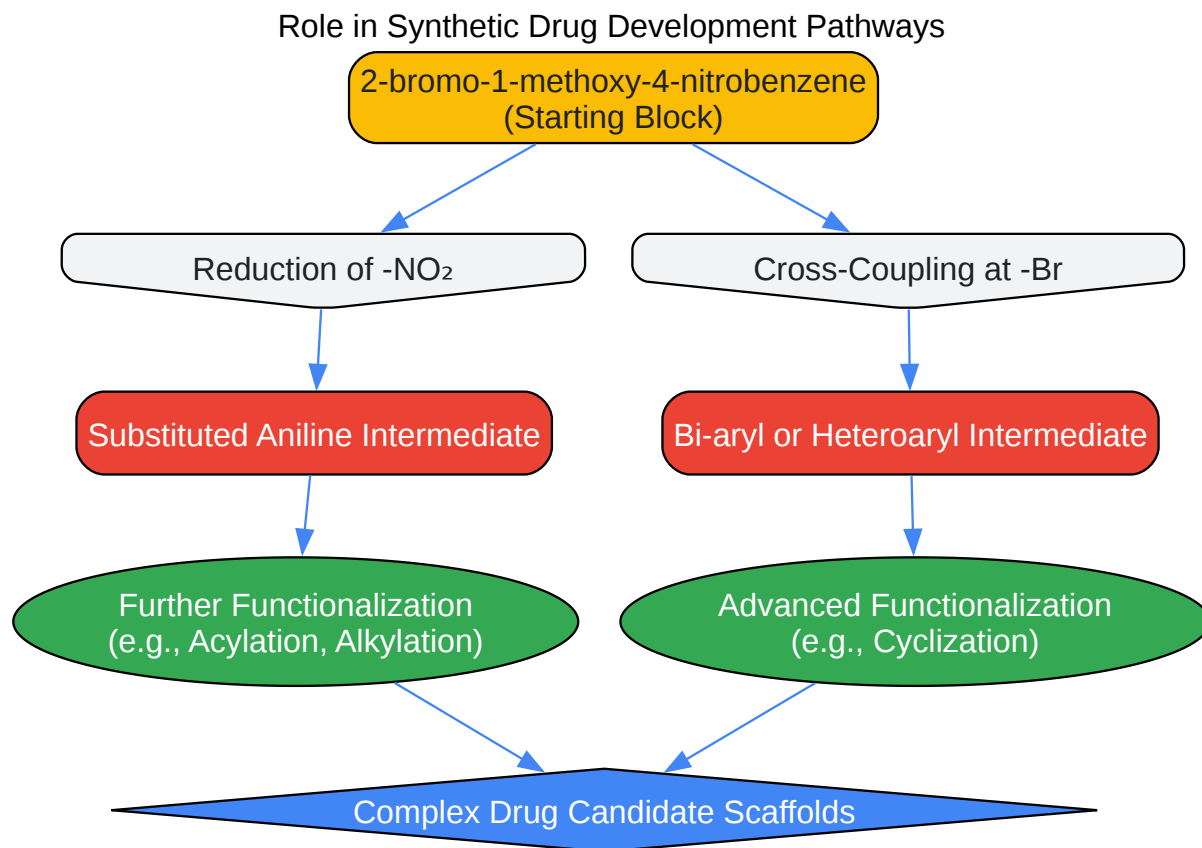
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Caption: Transformation of the nitro group to an amine.

Applications in Drug Discovery and Development

The strategic placement of reactive sites makes 2-bromo-1-methoxy-4-nitrobenzene a valuable scaffold in medicinal chemistry and drug development. It serves as a building block for a wide range of more complex molecules with potential biological activity.^[3]^[4]

- **Pharmaceutical Intermediates:** The reduction of the nitro group yields a substituted aniline. Anilines are precursors to a vast array of pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors.
- **Cross-Coupling Reactions:** The bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This is fundamental for synthesizing compounds targeting various diseases, from cancer to cardiovascular disorders.^[4] For example, a Suzuki coupling reaction could be used to introduce a new aryl or heteroaryl group at the bromine position, significantly increasing molecular complexity.



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Caption: Logical pathways for creating complex molecules.

Safety and Handling

2-bromo-1-methoxy-4-nitrobenzene is a chemical that must be handled with appropriate safety precautions.

- **Hazard Classification:** The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin irritation and serious eye irritation.[2]
- **Personal Protective Equipment (PPE):** When handling this compound, appropriate PPE is mandatory. This includes:

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5]
- Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[5][6]
- Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary.[5][6]
- Handling and Storage:
 - Avoid breathing dust, fumes, or vapors.[6]
 - Wash hands and any exposed skin thoroughly after handling.[7]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
 - Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6][7]
 - Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[7]

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